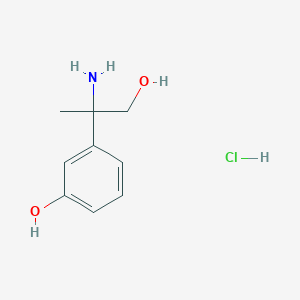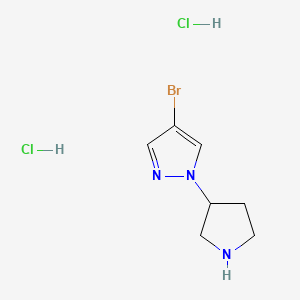
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Descripción general
Descripción
“4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a chemical compound with the CAS Number: 1428331-35-4 . It has a molecular weight of 289 and its IUPAC name is 4-bromo-1-[(3S)-3-pyrrolidinyl]-1H-pyrazole dihydrochloride . The compound is a white solid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride”, often involves the use of palladium catalysts . A common method is the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines . Other methods include the use of copper powder as a catalyst , and the reaction of 1,3-diols with arylhydrazines .Molecular Structure Analysis
The InChI code for “4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is 1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
“4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts . It may also be used in the preparation of 1,4′-bipyrazoles .Physical And Chemical Properties Analysis
“4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a white solid . It has a molecular weight of 289 and its IUPAC name is 4-bromo-1-[(3S)-3-pyrrolidinyl]-1H-pyrazole dihydrochloride .Aplicaciones Científicas De Investigación
-
Synthesis of Pyrazole Derivatives
- Field : Organic Chemistry
- Application Summary : Pyrazole derivatives are synthesized using various methods such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Methods of Application : The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
- Results or Outcomes : The synthesis of pyrazole derivatives has led to the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .
-
Insecticidal Compounds
- Field : Agrochemistry
- Application Summary : Pyrazole derivatives are used in the synthesis of insecticidal compounds .
- Methods of Application : An essential scaffold is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, which is produced by Wang Y et al. as an insecticidal compounds .
- Results or Outcomes : The insecticidal compounds have shown effectiveness against species like Helicoverpa armigera and Plutella xylostella .
-
Biological Potential of Indole Derivatives
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives, which can be synthesized from pyrazole derivatives, have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The synthesis of indole derivatives involves the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .
- Results or Outcomes : The addition of the indole nucleus to medicinal compounds has led to the discovery of a broad spectrum of biological activities .
-
Synthesis of 1,4’-Bipyrazoles
- Field : Organic Chemistry
- Application Summary : “4-Bromo-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
- Methods of Application : The synthesis of 1,4’-bipyrazoles involves the use of “4-Bromo-1H-pyrazole” as a starting material .
- Results or Outcomes : The synthesis of 1,4’-bipyrazoles has led to the creation of various pharmaceutical and biologically active compounds .
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application Summary : Certain indole derivatives, which can be synthesized from pyrazole derivatives, have shown antiviral activity .
- Methods of Application : The synthesis of these indole derivatives involves the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .
- Results or Outcomes : Some compounds have shown inhibitory activity against influenza A with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
-
Therapeutic Potential of Imidazole Derivatives
- Field : Medicinal Chemistry
- Application Summary : Imidazole derivatives, which can be synthesized from pyrazole derivatives, have a broad range of chemical and biological properties .
- Methods of Application : The synthesis of imidazole derivatives involves the addition of the imidazole nucleus to medicinal compounds that are biologically active pharmacophores .
- Results or Outcomes : Imidazole has become an important synthon in the development of new drugs .
Propiedades
IUPAC Name |
4-bromo-1-pyrrolidin-3-ylpyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUMNGZXDYQEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



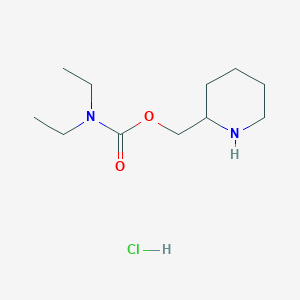
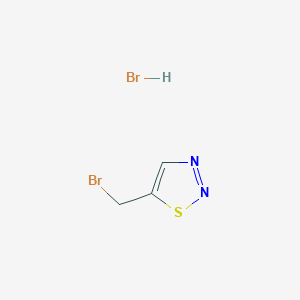
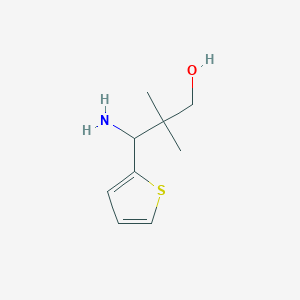
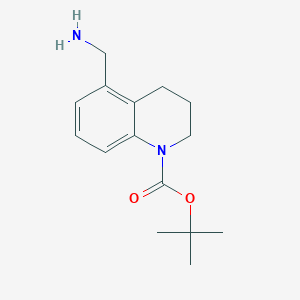

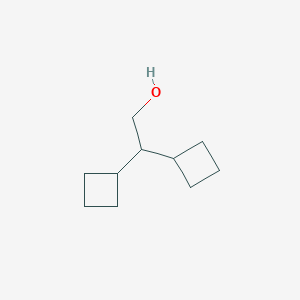
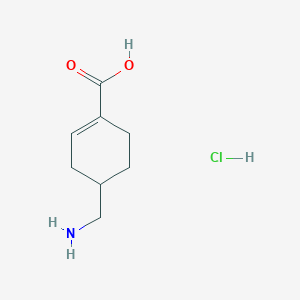
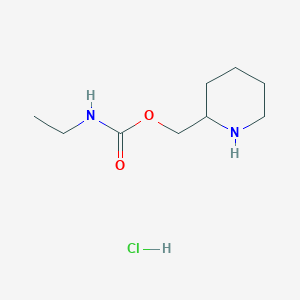
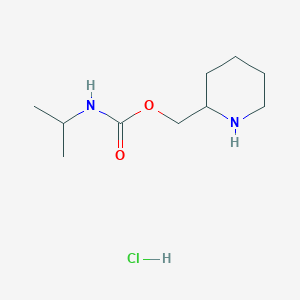
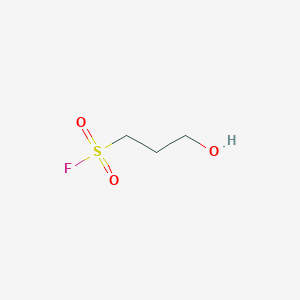
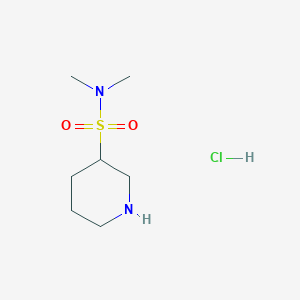
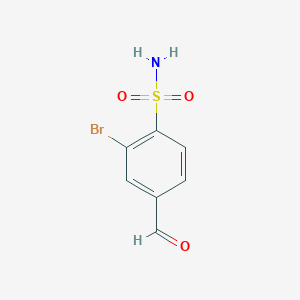
![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
